![molecular formula C31H18BrNO B14125162 2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)
2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] is a complex organic compound known for its unique spiro structure.
Preparation Methods
The synthesis of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] typically involves multiple steps:
Ullman Reaction: This step involves the coupling of brominated fluorene with a quinoline derivative.
Nucleophilic Addition Reaction: The intermediate product from the Ullman reaction undergoes nucleophilic addition.
Friedel–Crafts Cyclization: The final step involves cyclization through a Friedel–Crafts reaction, resulting in the formation of the spiro structure.
Chemical Reactions Analysis
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs due to its thermally activated delayed fluorescence properties.
Photovoltaics: The compound is explored for use in organic solar cells.
Biological Imaging: Its fluorescent properties make it a candidate for use in biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] in OLEDs involves:
Exciton Formation: The compound facilitates the formation of excitons (electron-hole pairs) when subjected to electrical excitation.
Energy Transfer: It exhibits efficient resonance energy transfer, which is crucial for high-performance OLEDs.
Thermally Activated Delayed Fluorescence: The compound’s small singlet-triplet energy gap allows for efficient harvesting of triplet excitons, enhancing the device’s efficiency.
Comparison with Similar Compounds
2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] can be compared with other spiro compounds such as:
- Spiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,9’-anthracene]
- Spiro[fluorene-9,9’-carbazole]
The uniqueness of 2-Bromospiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazine] lies in its specific spiro structure and the presence of the quinolino[3,2,1-kl]phenoxazine moiety, which imparts distinct electronic properties .
Properties
Molecular Formula |
C31H18BrNO |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
2'-bromospiro[8-oxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene-14,9'-fluorene] |
InChI |
InChI=1S/C31H18BrNO/c32-19-16-17-21-20-8-1-2-9-22(20)31(25(21)18-19)23-10-3-4-12-26(23)33-27-13-5-6-14-28(27)34-29-15-7-11-24(31)30(29)33/h1-18H |
InChI Key |
CTMKEWSAFRKFNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C6C(=CC=C5)OC7=CC=CC=C7N6C8=CC=CC=C48)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


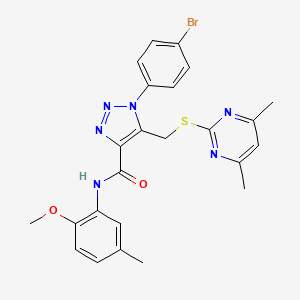
![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
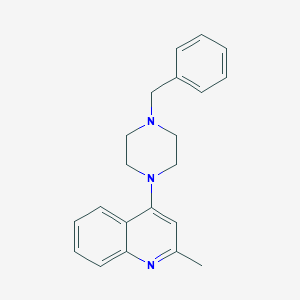
![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)
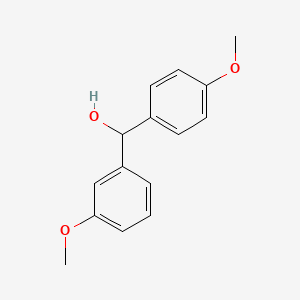
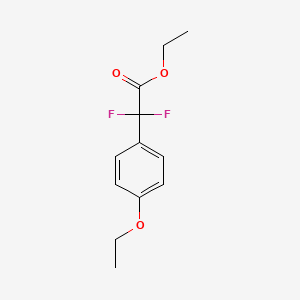
![N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)
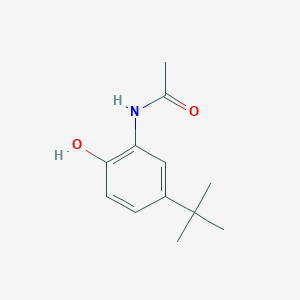
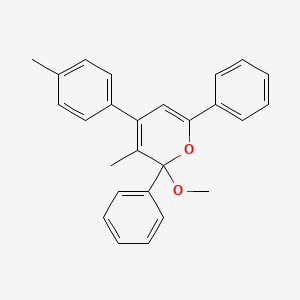

![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)
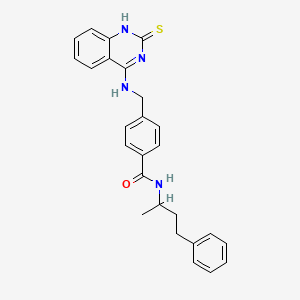
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)
